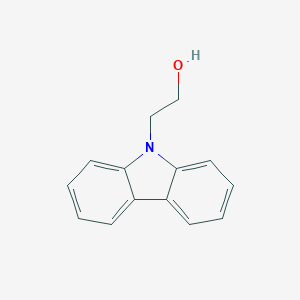

Carbazole-9-ethanol

Description

Properties

IUPAC Name |

2-carbazol-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVAWLYHHZRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281278 | |

| Record name | Carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-14-6 | |

| Record name | Carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-9-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Carbazole-9-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Characterization of Carbazole-9-ethanol (CAS: 1484-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Carbazole-9-ethanol (CAS Number: 1484-14-6), a key intermediate in the synthesis of various functional molecules. This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its applications.

Core Compound Information

This compound, also known as 2-(9H-carbazol-9-yl)ethanol, is a derivative of carbazole featuring a hydroxyethyl group attached to the nitrogen atom.[1] Its unique structure makes it a valuable building block in medicinal chemistry and materials science.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-82 °C | |

| Boiling Point | 414.7 °C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Solubility | Sparingly soluble in water. | |

| ¹H NMR | Data not explicitly available in search results. | |

| ¹³C NMR | Data not explicitly available in search results. | |

| IR Spectroscopy | Characteristic peaks for O-H, C-O, and aromatic C-H bonds expected. | |

| Mass Spectrometry | Molecular ion peak [M]+ expected at m/z 211. |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of carbazole with a suitable ethanol derivative.

Materials:

-

Carbazole

-

2-Chloroethanol or 2-Bromoethanol

-

Sodium Hydroxide (NaOH)

-

Methyl Ethyl Ketone (MEK)

-

Diethyl ether

-

Silica gel for column chromatography

-

Benzene

Procedure:

-

A mixture of carbazole (e.g., 16 g), sodium hydroxide (e.g., 14 g), and purified water (e.g., 7 ml) is prepared in methyl ethyl ketone (e.g., 80 ml).

-

The mixture is heated to reflux with stirring for 30 minutes.

-

While refluxing, 2-chloroethanol (e.g., 13 ml) is added dropwise over 1 hour.

-

The mixture is refluxed for an additional 3 hours.

-

An additional portion of sodium hydroxide (e.g., 8 g) is added.

-

While refluxing, another portion of 2-chloroethanol (e.g., 13 ml) is added dropwise over 1 hour.

-

The reaction mixture is then refluxed for 24 hours.

-

After cooling to room temperature, the mixture is poured into a large volume of purified water (e.g., 3 L) and extracted with diethyl ether.

-

The ether layer is separated, and the solvent is removed using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using benzene as the eluent to isolate this compound.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The spectrum is expected to show signals corresponding to the aromatic protons of the carbazole ring system and the aliphatic protons of the ethanol group. The integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR Analysis: The spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the carbazole core and the two carbons of the ethanol side chain.

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Analysis: The IR spectrum of this compound is expected to show characteristic absorption bands:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

Strong absorptions in the 1050-1260 cm⁻¹ region due to the C-O stretching vibration.

-

Multiple sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of C=C stretching in the aromatic carbazole ring.

-

Peaks above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) system.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Analysis: The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of this compound (211.26). The fragmentation pattern can provide further structural information.

Visualizations

Synthesis Workflow for this compound

Caption: A flowchart illustrating the synthesis of this compound.

General Characterization Workflow

Caption: A general workflow for the characterization of synthesized compounds.

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of research and development:

-

Pharmaceutical Industry: It is a precursor for the synthesis of novel drug candidates. The carbazole scaffold is present in various biologically active molecules with potential anticancer, antibacterial, and anti-inflammatory properties.

-

Material Science: This compound is used in the development of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and photovoltaic devices, due to the electron-donating nature of the carbazole moiety.

-

Chemical Synthesis: It is a key building block for creating more complex carbazole derivatives with tailored properties for various applications.[1]

References

Carbazole-9-ethanol synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of Carbazole-9-ethanol

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing this compound (also known as 2-(9H-Carbazol-9-yl)ethanol or N-(2-Hydroxyethyl)carbazole). This document is intended for researchers, chemists, and professionals involved in drug development and materials science where carbazole derivatives are of interest.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of a variety of more complex molecules, including pharmaceuticals, advanced polymers, and materials for organic electronics.[1] Its structure, featuring a carbazole moiety linked to a hydroxyethyl group, allows for further functionalization, making it a versatile building block in organic synthesis. This guide details the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the N-alkylation of the carbazole ring. The nitrogen atom of carbazole is weakly acidic and can be deprotonated by a suitable base to form the carbazolide anion, a potent nucleophile. This anion then reacts with an electrophilic two-carbon unit to form the desired product. The two main variations of this approach are the reaction with 2-haloethanols and the reaction with ethylene oxide.

Pathway A: N-Alkylation with 2-Haloethanols

This is the most frequently cited method for synthesizing this compound. It involves the reaction of carbazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. This reaction is analogous to the Williamson ether synthesis, proceeding via a nucleophilic substitution (SN2) mechanism.[2][3]

The general reaction is as follows: Carbazole + 2-Haloethanol + Base → this compound + Salt + Water

The choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the carbazole. Phase-transfer catalysts can also be employed to facilitate the reaction in two-phase systems.[4]

Pathway B: Reaction with Ethylene Oxide

An alternative pathway involves the reaction of the carbazolide anion with ethylene oxide. Ethylene oxide is a highly reactive electrophile due to the strain in its three-membered ring. The nucleophilic carbazolide anion attacks one of the carbon atoms, leading to ring-opening and the formation of an alkoxide intermediate. Subsequent protonation during workup yields this compound.

This method avoids the generation of halide salts as byproducts but requires careful handling of ethylene oxide, which is a toxic and flammable gas.

Reaction Mechanisms

The predominant mechanism for the synthesis of this compound using 2-haloethanols is a bimolecular nucleophilic substitution (SN2) reaction.[2]

The process involves two key steps:

-

Deprotonation: A base removes the acidic proton from the nitrogen atom of carbazole, creating a resonance-stabilized carbazolide anion. This anion is a strong nucleophile.

-

Nucleophilic Attack: The carbazolide anion performs a backside attack on the electrophilic carbon atom of the 2-haloethanol (the carbon bonded to the halogen). This attack displaces the halide ion (e.g., Cl⁻ or Br⁻) as a leaving group in a single, concerted step.

Quantitative Data Summary

The following table summarizes quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Reference |

| Reactant 1 | Carbazole | 167.21 | 16 | 0.096 | |

| Reactant 2 | 2-Chloroethanol | 80.51 | 26 ml (total) | ~0.39 (total) | |

| Base | Sodium Hydroxide (NaOH) | 40.00 | 22 (14 + 8) | 0.55 | |

| Solvent | Methyl Ethyl Ketone | - | 80 ml | - | |

| Reaction Time | 28 hours (total) | - | - | - | |

| Reaction Temp. | Reflux | - | - | - | |

| Product Yield | This compound | 211.26 | 4.0 g (approx.) | 0.019 | |

| % Yield | 20% | - | - | - |

Detailed Experimental Protocols

This section provides a detailed methodology based on a published procedure for the synthesis of this compound via N-alkylation with 2-chloroethanol.

Materials and Reagents

-

Carbazole (16 g)

-

Sodium hydroxide (14 g + 8 g)

-

2-Chloroethanol (13 ml + 13 ml)

-

Methyl ethyl ketone (80 ml)

-

Purified water (7 ml)

-

Diethyl ether (for extraction)

-

Silica gel (for column chromatography)

-

Benzene (for column chromatography)

Experimental Workflow

Step-by-Step Procedure

-

Initial Setup: In a suitable reaction flask, combine 16 g of carbazole, 14 g of sodium hydroxide, and 7 ml of purified water with 80 ml of methyl ethyl ketone.

-

First Reflux: Heat the mixture to reflux while stirring and maintain for 30 minutes.

-

First Addition of 2-Chloroethanol: While maintaining reflux, add 13 ml of 2-chloroethanol dropwise over a period of 1 hour.

-

Second Reflux: Continue to reflux the mixture for an additional 3 hours.

-

Second Addition of Reagents: Add another 8 g of sodium hydroxide to the mixture. Then, while still at reflux, add another 13 ml of 2-chloroethanol dropwise over 1 hour.

-

Final Reflux: Reflux the resulting mixture for 24 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 3 L of purified water and perform an extraction using diethyl ether.

-

Isolation of Crude Product: Separate the organic layer and remove the diethyl ether using a rotary evaporator. The unreacted carbazole may precipitate and can be removed by filtration.

-

Purification: The resulting viscous mixture is purified by column chromatography using a silica gel stationary phase and benzene as the eluent to isolate the pure N-(2-hydroxyethyl)carbazole. The reported yield for this specific procedure is 20%.

Conclusion

The synthesis of this compound is most reliably achieved through the N-alkylation of carbazole with 2-haloethanols in the presence of a strong base. While the described protocol provides a solid foundation, there is significant scope for optimization. Researchers may explore the use of alternative bases (e.g., potassium carbonate), different solvents, microwave-assisted heating to reduce reaction times, or the use of phase-transfer catalysts to improve yields and simplify the reaction setup. Careful purification, typically by column chromatography, is essential to obtain a product of high purity suitable for subsequent applications.

References

Carbazole-9-ethanol: A Comprehensive Technical Guide to its Photophysical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-9-ethanol, a heterocyclic aromatic alcohol, is a versatile building block in organic synthesis, finding significant applications in materials science and medicinal chemistry.[1] Its rigid carbazole core, endowed with a large π-conjugated system, imparts unique photophysical and electrochemical characteristics that are harnessed in the development of organic light-emitting diodes (OLEDs), sensors, and as a precursor for various functional polymers.[1] This technical guide provides an in-depth overview of the core photophysical and electrochemical properties of this compound, complete with experimental protocols and data presented for easy reference.

Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of carbazole. The following diagram illustrates a typical synthetic workflow.

References

Spectroscopic Analysis of Carbazole-9-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Carbazole-9-ethanol, a key intermediate in the synthesis of various biologically active molecules and functional materials. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols, and visualizes the analytical workflow and molecular structure.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of a hydroxyethyl group at the 9-position of the carbazole ring imparts unique properties, making it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for verifying its structure and purity, which is a prerequisite for any downstream application.

Spectroscopic Data

While publicly available, specific, high-resolution spectra for this compound can be limited. The following tables summarize the expected and reported quantitative data based on the analysis of carbazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-8 | ~ 8.1 | d | 2H |

| H-4, H-5 | ~ 7.5 | d | 2H |

| H-2, H-7 | ~ 7.4 | t | 2H |

| H-3, H-6 | ~ 7.2 | t | 2H |

| N-CH₂ | ~ 4.4 | t | 2H |

| CH₂-OH | ~ 4.0 | t | 2H |

| OH | Variable | s | 1H |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, t = triplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-4a, C-4b | ~ 140 |

| C-10a, C-11a | ~ 126 |

| C-2, C-7 | ~ 123 |

| C-4, C-5 | ~ 120 |

| C-1, C-8 | ~ 119 |

| C-3, C-6 | ~ 109 |

| CH₂-OH | ~ 62 |

| N-CH₂ | ~ 46 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1340 - 1260 | Medium |

| C-O stretch (primary alcohol) | ~ 1050 | Strong |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

3.1.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Instrument Parameters

-

Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for the background and the sample.

-

Apodization: Happ-Genzel.

3.2.3. Data Acquisition and Processing

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Molecular Structure and NMR Assignments

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

An In-depth Technical Guide to Carbazole-9-ethanol: Discovery, Synthesis, and Historical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-9-ethanol, also known as 2-(9H-carbazol-9-yl)ethan-1-ol or N-(2-Hydroxyethyl)carbazole, is a heterocyclic organic compound built upon the carbazole tricyclic structure. This scaffold, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, is a prominent feature in numerous naturally occurring alkaloids and synthetic molecules with significant biological and material science applications.[1] this compound serves as a crucial chemical intermediate, providing a versatile platform for the synthesis of a wide array of more complex carbazole derivatives.[2][3] These derivatives have been investigated for their potential in pharmaceuticals, including anticancer and antimicrobial agents, as well as in material science for the development of polymers and organic light-emitting diodes (OLEDs).[4] This guide provides a comprehensive overview of the historical literature, synthesis, and physicochemical properties of this compound.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis is a logical extension of well-established N-alkylation reactions of carbazole. The earliest and most commonly cited methods for its preparation involve the reaction of carbazole with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base. This straightforward synthetic route made this compound readily accessible for further chemical exploration and its use as a building block for more complex molecules.

Physicochemical and Spectral Data

This compound is typically an off-white crystalline solid at room temperature. A summary of its key physical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1484-14-6 | |

| Molecular Formula | C₁₄H₁₃NO | |

| Molecular Weight | 211.26 g/mol | |

| Melting Point | 78-82 °C | |

| Boiling Point | 414.7 °C at 760 mmHg | |

| Appearance | Off-white fluffy crystalline powder |

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | Predicted shifts based on carbazole and ethanol moieties. Aromatic protons of the carbazole ring are expected in the range of δ 7.0-8.5 ppm. The methylene protons adjacent to the nitrogen and the hydroxyl group would appear as triplets in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is typically a broad singlet. | |

| ¹³C NMR | Aromatic carbons of the carbazole ring are expected in the range of δ 110-140 ppm. The methylene carbons would appear in the range of δ 45-65 ppm. | |

| IR (Infrared) | Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks in the 3000-3100 cm⁻¹ region (aromatic C-H stretch), and characteristic aromatic ring vibrations in the 1400-1600 cm⁻¹ region. |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound from Carbazole and 2-Chloroethanol

This procedure is adapted from established N-alkylation methods for carbazole.

Materials:

-

Carbazole

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Methyl ethyl ketone (MEK)

-

Deionized water

-

Diethyl ether

-

Silica gel for column chromatography

-

Benzene (or a suitable alternative eluent)

Procedure:

-

In a round-bottom flask, combine 16 g of carbazole, 14 g of sodium hydroxide, and 7 ml of deionized water with 80 ml of methyl ethyl ketone.

-

Heat the mixture to reflux with stirring for 30 minutes.

-

While maintaining reflux, add 13 ml of 2-chloroethanol dropwise over a period of 1 hour.

-

Continue refluxing the mixture for an additional 3 hours.

-

Add another 8 g of sodium hydroxide to the reaction mixture.

-

Again, while refluxing, add another 13 ml of 2-chloroethanol dropwise over 1 hour.

-

Allow the reaction to reflux for 24 hours to ensure completion.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 3 L of deionized water and transfer to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether.

-

Separate the organic layer and remove the diethyl ether using a rotary evaporator.

-

The crude product may contain unreacted carbazole, which can be filtered off.

-

Purify the resulting viscous product by column chromatography using silica gel and a suitable eluent such as benzene to isolate this compound.

Diagram 1: Synthesis Workflow for this compound

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line | PLOS One [journals.plos.org]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Molecular Properties of Carbazole-9-ethanol

An In-depth Technical Guide on Carbazole-9-ethanol: Molecular Formula and Weight Verification

For researchers, scientists, and professionals engaged in drug development, the accurate characterization of chemical compounds is a foundational requirement for reproducible and reliable scientific outcomes. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, complete with verification, experimental protocols for characterization, and a logical workflow for compound verification.

The fundamental molecular properties of this compound have been compiled and verified from reputable chemical databases. This information is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |

| Molecular Weight | 211.26 g/mol | |

| Exact Mass | 211.099714038 Da | |

| CAS Number | 1484-14-6 | |

| IUPAC Name | 2-(9H-carbazol-9-yl)ethan-1-ol | |

| Synonyms | 2-carbazol-9-ylethanol, N-(2-Hydroxyethyl)carbazole | |

| Melting Point | 78-82 °C | |

| Boiling Point | 414.7 °C at 760 mmHg | |

| Density | 1.17 g/cm³ |

Molecular Weight Verification:

The molecular weight of this compound was verified by calculation from its molecular formula (C₁₄H₁₃NO) using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation: (14 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 168.154 + 13.104 + 14.007 + 15.999 = 211.264 u

The calculated molecular weight of 211.264 u aligns with the reported value of 211.26 g/mol , confirming the accuracy of the provided data.

Experimental Protocols

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of carbazole with 2-chloroethanol in the presence of a base.

Materials:

-

Carbazole

-

Sodium hydroxide (NaOH)

-

2-chloroethanol

-

Methyl ethyl ketone (solvent)

-

Deionized water

-

Diethyl ether

-

Silica gel for column chromatography

-

Benzene (eluent)

Procedure:

-

A mixture of carbazole (16 g), sodium hydroxide (14 g), and purified water (7 ml) is prepared in 80 ml of methyl ethyl ketone.

-

The mixture is heated to reflux with stirring for 30 minutes.

-

While maintaining reflux, 13 ml of 2-chloroethanol is added dropwise over a period of 1 hour.

-

The reaction mixture is refluxed for an additional 3 hours.

-

An additional 8 g of sodium hydroxide is added to the mixture.

-

While refluxing, another 13 ml of 2-chloroethanol is added dropwise over 1 hour.

-

The final mixture is refluxed for 24 hours.

-

After cooling to room temperature, the reaction mixture is poured into 3 L of purified water and extracted with diethyl ether.

-

The ether is removed using a rotary evaporator, and any unreacted carbazole is filtered off.

-

The resulting viscous product is purified by column chromatography using silica gel with benzene as the eluent to isolate N-(2-hydroxyethyl)carbazole.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum for a derivative, 3,6-dibromo-9-ethylcarbazole, shows characteristic peaks for the ethyl group and the aromatic protons on the carbazole ring system.

-

¹³C NMR: Identifies the number of chemically non-equivalent carbon atoms. For 3,6-dibromo-9-ethylcarbazole, distinct signals are observed for the methyl and methylene carbons of the ethyl group, as well as the aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a carbazole-based material synthesized from carbazole and bromobenzyl alcohol, the formation of the desired product was evidenced by IR analysis. Key expected absorptions for this compound would include O-H stretching for the alcohol group and C-N stretching for the carbazole moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For a carbazole derivative, HRMS was used to confirm the calculated molecular formula.

Purity Assessment

Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are utilized to assess the purity of the synthesized compound. During the synthesis of 9-ethyl-3,6-dimethylcarbazole, TLC analysis was used to monitor the completion of the reaction.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm purity. For copper complexes of carbazole derivatives, CHN elemental analysis was performed to verify their purity.

Mandatory Visualization

The following diagrams illustrate key logical workflows and pathways relevant to the verification and application of chemical compounds like this compound.

Caption: Workflow for the synthesis, purification, and verification of a chemical compound.

References

Carbazole-9-ethanol: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential health and safety information for the handling and management of Carbazole-9-ethanol (CAS No. 1484-14-6). The following sections detail the compound's hazardous properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological and Physical Data

The following tables summarize the available physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Appearance | Off-white fluffy crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | 414.7 °C at 760 mmHg |

| Flash Point | 204.6 °C |

| Density | 1.17 g/cm³ |

| Vapor Pressure | 1.27E-07 mmHg at 25°C |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to prevent contact with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.

Handling and Storage Procedures

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Minimize dust generation and accumulation.

-

Use in a well-ventilated area.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

The following diagram outlines the initial first aid steps to be taken upon exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Spills and Leaks

-

Minor Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place in a suitable, closed container for disposal.

-

-

Major Spills:

-

Evacuate the area.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent the spill from entering drains or waterways.

-

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Container Disposal: Do not reuse empty containers. Dispose of them as unused product.

The following workflow illustrates the proper disposal procedure.

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to the recommended safety protocols. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.

References

Probing the Thermal Threshold: A Technical Guide to the Basic Thermal Stability Analysis of Carbazole-9-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the fundamental thermal stability analysis of Carbazole-9-ethanol (C₁₄H₁₃NO). While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound remains limited, this document provides an in-depth framework for its thermal characterization. By synthesizing information on closely related carbazole derivatives, this guide outlines expected thermal behavior and presents detailed experimental protocols for researchers to conduct a thorough stability assessment.

This compound, a derivative of the heterocyclic aromatic compound carbazole, is a molecule of interest in materials science and pharmaceutical development. Its thermal stability is a critical parameter, profoundly influencing its synthesis, purification, storage, and ultimate application. Understanding its behavior at elevated temperatures is paramount for ensuring product integrity, predicting shelf-life, and establishing safe processing parameters.

Expected Thermal Properties of this compound

The carbazole core is known for its inherent thermal robustness due to its rigid, fused aromatic ring structure. Various studies on carbazole derivatives have reported decomposition temperatures (corresponding to a 5% weight loss, Td₅%) ranging from 291°C to over 400°C, underscoring the stability of the carbazole moiety.[1][2] The introduction of the ethanol group at the 9-position of the carbazole nucleus is not expected to drastically reduce its thermal stability.

The physical properties of this compound are summarized in the table below. The melting point has been consistently reported in the range of 78-82°C.[3][4]

Quantitative Thermal Analysis Data

While specific experimental TGA and DSC data for this compound is not extensively published, the following table provides a template for researchers to populate with their own findings. This structured format allows for a clear and concise presentation of key thermal stability parameters.

| Parameter | Symbol | Expected Range/Value | Method |

| Melting Point | Tₘ | 78 - 82 °C | DSC |

| Onset of Decomposition | Tₒ | > 250 °C | TGA |

| 5% Weight Loss Temperature | Td₅% | > 290 °C | TGA |

| Enthalpy of Fusion | ΔHₘ | To be determined | DSC |

Experimental Protocols

A meticulous experimental approach is crucial for obtaining reliable thermal stability data. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

-

Atmosphere: Utilize a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve. The Td₅% is the temperature at which 5% of the initial mass has been lost.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: A high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHₘ).

Visualizing the Experimental Workflow

The logical flow of the thermal stability analysis can be visualized to provide a clear understanding of the process.

Logical Relationship of Thermal Parameters

The relationship between the experimental techniques and the key thermal stability parameters obtained is illustrated in the following diagram.

References

- 1. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cas 1484-14-6,this compound | lookchem [lookchem.com]

- 4. scientificlabs.com [scientificlabs.com]

Methodological & Application

Synthesis and Application of Carbazole-9-ethanol Derivatives as Hole Transport Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Carbazole-9-ethanol derivatives as efficient hole transport materials (HTMs) in optoelectronic devices. Carbazole-based materials are renowned for their robust thermal stability, high hole mobility, and excellent chemical stability, making them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] The functionalization of the carbazole core at the N-9 position with an ethanol group offers a versatile platform for further molecular engineering to fine-tune the material's properties for optimal device performance.

Overview of this compound Derivatives in Hole Transport

Carbazole derivatives are electron-rich aromatic compounds that facilitate the transport of positive charge carriers (holes) in semiconductor devices. The introduction of an ethanol moiety at the 9-position of the carbazole nucleus serves as a strategic handle for creating a diverse library of derivatives through esterification, etherification, or other chemical modifications. This approach allows for the systematic tuning of key parameters such as solubility, energy levels (HOMO/LUMO), and film-forming properties, which are critical for achieving high-efficiency and stable devices.

The general workflow for the synthesis and application of these materials is depicted below:

Caption: General workflow for the synthesis and application of this compound derivatives.

Quantitative Data Summary

The following table summarizes key performance parameters of various this compound derivatives and other relevant carbazole-based HTMs reported in the literature. This data allows for a comparative analysis of their potential in optoelectronic applications.

| Material ID | Derivative Type | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/V·s) | Device Type | Power Conversion Efficiency (PCE) (%) / Luminous Efficiency (cd/A) |

| PCE | Poly(2-(9H-carbazol-9-yl)ethyl 2-methylacrylate) | -5.39 | -1.94 | 5.9 x 10⁻⁷ | OLED | 0.25 cd/A |

| 2PACz | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | - | Perovskite Solar Cell | 18.44% |

| Br-2PACz | [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | - | - | - | Perovskite Solar Cell | 19.51% |

| SGT-411 | Star-shaped Carbazole Derivative | - | - | - | Perovskite Solar Cell | 13.00% |

| E-Cvz-3 | Ethyl-carbazyl Derivative | - | - | - | OLED | 5.68 cd/A |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are provided below.

Synthesis of 2-(9H-carbazol-9-yl)ethanol (Precursor)

This protocol describes the N-alkylation of carbazole with 2-bromoethanol to yield the core precursor, 2-(9H-carbazol-9-yl)ethanol.

Materials:

-

Carbazole

-

2-Bromoethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve carbazole in DMF.

-

Add powdered potassium hydroxide to the solution and stir for 30 minutes at room temperature.

-

Add 2-bromoethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(9H-carbazol-9-yl)ethanol as a white solid.

Synthesis of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (Monomer for Polymer HTM)

This protocol details the esterification of 2-(9H-carbazol-9-yl)ethanol with methacryloyl chloride.

Materials:

-

2-(9H-carbazol-9-yl)ethanol

-

Methacryloyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(9H-carbazol-9-yl)ethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it with deionized water (2 x 30 mL) and brine solution (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate.

Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) (for SAM HTL)

This protocol outlines a multi-step synthesis to produce a phosphonic acid derivative for self-assembled monolayer (SAM) hole transport layers.[3][4]

Step 1: Bromination of 2-(9H-carbazol-9-yl)ethanol

-

Convert the hydroxyl group of 2-(9H-carbazol-9-yl)ethanol to a bromide using a suitable brominating agent (e.g., PBr₃ or CBr₄/PPh₃) in an appropriate solvent like DCM.

-

Work up the reaction and purify the resulting 9-(2-bromoethyl)-9H-carbazole by column chromatography.

Step 2: Arbuzov Reaction

-

React 9-(2-bromoethyl)-9H-carbazole with triethyl phosphite.

-

Heat the mixture at reflux for several hours.

-

Remove the excess triethyl phosphite under vacuum to yield diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate.

Step 3: Hydrolysis

-

Hydrolyze the diethyl phosphonate ester using bromotrimethylsilane (TMSBr) in anhydrous DCM, followed by quenching with methanol or water.

-

Alternatively, acidic or basic hydrolysis can be performed, but TMSBr is often more effective for cleaving phosphonate esters.

-

After workup and purification (e.g., recrystallization), [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) is obtained.

Mechanism of Hole Transport and Device Application

The hole transport mechanism in carbazole-based materials is governed by a hopping process, where holes move between adjacent carbazole moieties. The efficiency of this process is influenced by the molecular packing in the solid state and the electronic coupling between molecules.

Caption: Hole transport mechanism in a device with a carbazole-based HTL.

In a typical device architecture, the carbazole-based HTM is deposited as a thin film onto the anode (e.g., ITO glass). Upon application of a voltage or exposure to light, holes are injected from the anode into the highest occupied molecular orbital (HOMO) of the HTM. These holes then "hop" between the carbazole units until they reach the interface with the active layer (e.g., perovskite or an organic emitter), where they recombine with electrons to generate light (in OLEDs) or are collected to produce a photocurrent (in solar cells). The energy level alignment between the anode, HTM, and the active layer is crucial for efficient charge injection and transport.

References

Application Notes and Protocols for Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a critical class of nitrogen-containing aromatic heterocyclic compounds extensively utilized in the field of organic electronics. Their rigid structure, excellent thermal stability, and superior hole-transporting properties make them ideal candidates for various layers within an Organic Light-Emitting Diode (OLED), including the hole-transporting layer (HTL), emissive layer (EML), and as host materials for phosphorescent emitters.[1][2] This document provides detailed application notes and protocols for the synthesis and utilization of carbazole derivatives in the fabrication of high-performance OLEDs. While specific data for Carbazole-9-ethanol is not prevalent in the reviewed literature, its structure makes it a viable precursor for the synthesis of various functional carbazole derivatives.

Synthesis of Carbazole-Based Hole Transporting Materials (HTMs)

Carbazole derivatives are often synthesized through cross-coupling reactions to enhance their electronic properties and morphological stability.[3] A common synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This compound can be a useful starting material for introducing an ethyl linker to the carbazole core, which can then be further functionalized.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reactants and Reagents:

-

Brominated carbazole derivative

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, DMF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the brominated carbazole derivative and the arylboronic acid/ester in the chosen solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to reflux for a specified time (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired carbazole derivative.

-

OLED Device Fabrication Protocol

The fabrication of OLEDs involves the sequential deposition of multiple organic and inorganic layers onto a transparent conductive substrate. Both solution-processing (e.g., spin-coating) and vacuum thermal evaporation are common deposition techniques.

Substrate Cleaning:

A pristine substrate surface is crucial for optimal device performance.

-

Sequentially sonicate the Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for 5-15 minutes.

-

Rinse the substrates thoroughly with deionized water between each sonication step.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone or oxygen plasma immediately before depositing the first organic layer to improve the work function of the ITO and enhance hole injection.

Solution-Processed Device Fabrication (Spin-Coating):

This protocol describes the fabrication of a simple solution-processed OLED.

-

Hole Injection Layer (HIL) Deposition:

-

Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin speed is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.

-

Anneal the substrate on a hotplate to remove residual solvent.

-

-

Emissive Layer (EML) / Hole Transporting Layer (HTL) Deposition:

-

Prepare a solution of the carbazole derivative in a suitable organic solvent (e.g., toluene, chlorobenzene).

-

Spin-coat the carbazole derivative solution on top of the HIL. The spin speed and solution concentration will determine the film thickness.

-

Anneal the substrate to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrates into a high-vacuum thermal evaporator.

-

Deposit a thin layer of a low work function material like Lithium Fluoride (LiF) (approximately 1 nm).

-

Deposit a thicker layer of a reflective metal cathode, such as Aluminum (Al) (approximately 100-150 nm).

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

-

Performance of OLEDs with Carbazole Derivatives

The performance of OLEDs is evaluated based on several key metrics. The following table summarizes the performance of various devices incorporating different carbazole derivatives as reported in the literature.

| Device Structure / Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color | Reference |

| ITO/PEDOT:PSS/CZ-1/LiF/Al | 4130 | 19.3 | - | 8.6 | Greenish-Blue | |

| ITO/PEDOT:PSS/CZ-2/LiF/Al | 4104 | 20.2 | - | 9.5 | Greenish-Blue | |

| ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)₃/Bphen/LiF/Al | - | 39.8 | - | 14.0 | - | |

| Device with H1 host and Ir(ppy)₃ guest | >4050 | 10.8 | 6.9 | - | Yellow | |

| Device with H2 host and Ir(ppy)₃ guest | - | 33.9 | 34.1 | 9.4 | Green | |

| Dry-processed device with Ir(ppy)₃ guest | - | 39.9 | 41.8 | 11.4 | Green |

Note: The performance of OLEDs is highly dependent on the device architecture, materials used, and fabrication conditions. This table provides a comparative overview based on available literature.

Visualizations

OLED Device Architecture

Caption: General architecture of a multilayer OLED.

Experimental Workflow for OLED Fabrication and Characterization

Caption: Workflow for OLED fabrication and testing.

References

Application Notes and Protocols for Thin-Film Deposition of Carbazole-9-ethanol Based Layers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of high-quality thin films of Carbazole-9-ethanol (C14H13NO), an organic semiconductor material with potential applications in electronic and optoelectronic devices. The following sections detail protocols for both solution-based spin coating and vacuum thermal evaporation techniques.

Overview of Deposition Methods

The choice of deposition method for this compound thin films depends on the desired film characteristics, substrate type, and application.

-

Spin Coating: A solution-based technique that is cost-effective and suitable for rapid prototyping and laboratory-scale fabrication. It allows for good control over film thickness by varying solution concentration and spin speed.

-

Thermal Evaporation: A vacuum-based deposition method that yields high-purity, uniform thin films with precise thickness control. This method is often preferred for the fabrication of high-performance electronic devices.

Solution-Based Deposition: Spin Coating

Spin coating is a widely used technique for fabricating uniform thin films from a solution. The quality of the resulting film is highly dependent on the solution properties and spin coating parameters.

Summary of Spin Coating Parameters

For reproducible results, careful control of solution concentration, solvent choice, spin speed, and annealing conditions is crucial. The following table summarizes typical parameters for the spin coating of this compound, extrapolated from protocols for similar carbazole derivatives.[1][2]

| Parameter | Value Range | Effect on Film |

| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films. |

| Solvent | Ethanol, Chloroform, Chlorobenzene, Toluene | Solvent vapor pressure and solubility affect film morphology and drying time.[2] |

| Spin Speed | 1000 - 6000 RPM | Higher spin speeds result in thinner films due to greater centrifugal force.[2][3] |

| Spin Time | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films. |

| Annealing Temperature | 80 - 120 °C | Improves film crystallinity, morphology, and charge transport properties. |

| Annealing Time | 5 - 15 minutes | Sufficient time for solvent removal and molecular rearrangement. |

Detailed Experimental Protocol: Spin Coating

This protocol outlines the steps for depositing a this compound thin film for use as a hole transport layer in an organic electronic device.

Materials:

-

This compound (CAS: 1484-14-6)

-

Indium Tin Oxide (ITO) coated glass substrates

-

Ethanol (or other suitable solvent)

-

Detergent solution

-

Deionized water

-

Acetone

-

Isopropanol

-

0.2 µm PTFE syringe filter

Equipment:

-

Ultrasonic bath

-

Spin coater

-

Hotplate

-

Nitrogen gas source

-

Glovebox (optional, for inert atmosphere processing)

Protocol:

-

Substrate Preparation:

-

Sequentially clean the ITO substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of dry nitrogen gas.

-

Optional: Treat the substrates with UV-ozone for 15 minutes to improve surface wettability.

-

-

Solution Preparation:

-

Prepare a solution of this compound in ethanol at a concentration of 10 mg/mL.

-

Gently heat the solution at approximately 60 °C while stirring to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.

-

-

Spin Coating Deposition:

-

Place the cleaned ITO substrate onto the chuck of the spin coater.

-

Dispense a sufficient amount of the this compound solution to cover the substrate surface.

-

Initiate the spin coating program:

-

Step 1: 1000 RPM for 10 seconds (for initial spreading).

-

Step 2: 4000 RPM for 40 seconds (for thinning and drying).

-

-

For optimal results, perform the spin coating in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to ambient moisture and oxygen.

-

-

Thermal Annealing:

-

Transfer the coated substrate to a hotplate.

-

Anneal the film at 100 °C for 10 minutes in an inert atmosphere.

-

Allow the substrate to cool down to room temperature before further processing.

-

Experimental Workflow: Spin Coating

Caption: Workflow for Spin Coating Deposition of this compound.

Vacuum-Based Deposition: Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique that involves heating a source material in a high-vacuum chamber until it evaporates or sublimes. The vapor then travels and condenses onto a substrate, forming a thin film.

Summary of Thermal Evaporation Parameters

The following table summarizes typical parameters for the thermal evaporation of this compound, based on protocols for similar organic small molecules.

| Parameter | Value Range | Effect on Film |

| Base Pressure | < 5 x 10⁻⁶ Torr | A high vacuum is crucial to minimize film contamination. |

| Deposition Rate | 0.1 - 1.0 Å/s | Affects film morphology and crystallinity. |

| Source Temperature | Material Dependent | Must be sufficient to achieve the desired deposition rate. |

| Substrate Temperature | Room Temperature | Can be varied to influence film properties. |

| Film Thickness | 10 - 100 nm | Dependent on the specific application. |

Detailed Experimental Protocol: Thermal Evaporation

This protocol describes the deposition of a this compound thin film using a thermal evaporator.

Materials:

-

High-purity this compound powder

-

Substrates (e.g., silicon wafers, glass slides)

Equipment:

-

Thermal evaporation system

-

Quartz crystal microbalance (QCM)

-

Evaporation source (e.g., tantalum or tungsten boat)

-

High-vacuum pump system

Protocol:

-

Substrate and Source Preparation:

-

Clean the substrates using the same procedure as for spin coating (Section 2.2.1).

-

Load the cleaned substrates into the substrate holder of the thermal evaporation chamber.

-

Place high-purity this compound powder into a suitable evaporation source.

-

-

System Evacuation:

-

Evacuate the deposition chamber to a base pressure of at least 5 x 10⁻⁶ Torr. This step is critical to remove residual gases that could contaminate the film.

-

-

Deposition Process:

-

Once the desired base pressure is reached, begin to gradually heat the evaporation source.

-

Monitor the deposition rate using a quartz crystal microbalance (QCM).

-

Adjust the source temperature to achieve a stable deposition rate of approximately 0.5 Å/s.

-

Open the shutter between the source and the substrate to commence film deposition.

-

Continue the deposition until the desired film thickness is achieved, as monitored by the QCM.

-

Close the shutter to stop the deposition.

-

-

Cooling and Venting:

-

Allow the source and substrate to cool down for at least 30 minutes before venting the chamber.

-

Vent the chamber with an inert gas, such as nitrogen, to bring it back to atmospheric pressure.

-

Experimental Workflow: Thermal Evaporation

Caption: Workflow for Thermal Evaporation Deposition of this compound.

Role in Device Architecture: A Logical Relationship

In many organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells, carbazole derivatives serve as the Hole Transport Layer (HTL). The HTL facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive or active layer, while blocking electrons. This improves device efficiency and stability.

Caption: Role of this compound as a Hole Transport Layer in an Organic Device.

References

Application Notes and Protocols: Carbazole-9-ethanol as a Versatile Building Block for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-9-ethanol, also known as 2-(9H-carbazol-9-yl)ethanol, is a key building block in the synthesis of a wide range of organic semiconducting materials. Its carbazole moiety offers excellent hole-transporting properties, high thermal stability, and a high triplet energy level, making it an attractive core for materials used in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics (OPVs). The ethanol group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the electronic and physical properties of the resulting materials. This document provides detailed application notes, experimental protocols, and performance data for organic semiconductors derived from this compound.

Data Presentation

The performance of organic semiconductor devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance metrics for various organic semiconductors derived from or related to this compound, enabling a comparative analysis.

Table 1: Performance of Carbazole-Based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

| HTM Code/Name | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| SGT-405 | 14.79 | - | - | - | [1] |

| V1205 (cross-linkable) | 16.9 | - | - | - | [2][3] |

| KZRD | 20.40 | - | - | - | [4] |

| Star-shaped Carbazole (avg) | ~17.57 | - | - | - | [5] |

| HB-Cz (hyper-branched) | 14.07 | - | - | - |

Table 2: Performance of Carbazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

| Device/Material | Role | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |

| CZ-1 | Emitter | 8.6 | 4130 | 19.3 | - | (0.16, 0.29) | |

| CZ-2 | Emitter | 9.5 | 4104 | 20.2 | - | (0.17, 0.30) | |

| HTM 3c | HTL | 14.0 | - | 39.8 | - | - | |

| BCzB-PPI | Emitter | 4.43 | 11,364 | - | - | (0.159, 0.080) | |

| H1 Host | Host | 10.3 (blue), 9.4 (green) | >9170 (blue), 28,390 (green) | 23.9 (blue), 33.9 (green) | 24.9 (blue), 34.1 (green) | - |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of organic semiconductors.

Protocol 1: Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) - A Self-Assembled Monolayer (SAM) for PSCs

This protocol is adapted from a literature procedure for the synthesis of a carbazole-based phosphonic acid used as a hole-transporting self-assembled monolayer in high-efficiency perovskite solar cells.

Step 1: Synthesis of 2-(9H-Carbazol-9-yl)ethanol

This step is the initial functionalization of carbazole. While the user's topic is this compound as a building block, for completeness, its synthesis from carbazole is included.

-

Materials: Carbazole, 2-bromoethanol, potassium hydroxide, dimethylformamide (DMF).

-

Procedure:

-

Dissolve carbazole (1 eq.) and potassium hydroxide (1.2 eq.) in DMF in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add 2-bromoethanol (1 eq.) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(9H-Carbazol-9-yl)ethanol.

-

Step 2: Synthesis of 2-(9H-carbazol-9-yl)-1-bromo-ethane

-

Materials: 2-(9H-Carbazol-9-yl)ethanol, phosphorus tribromide (PBr₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(9H-Carbazol-9-yl)ethanol (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add PBr₃ (0.4 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-(9H-carbazol-9-yl)-1-bromo-ethane, which can be used in the next step without further purification.

-

Step 3: Synthesis of Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate

-

Materials: 2-(9H-carbazol-9-yl)-1-bromo-ethane, triethyl phosphite.

-

Procedure:

-

Heat a mixture of 2-(9H-carbazol-9-yl)-1-bromo-ethane (1 eq.) and triethyl phosphite (excess, ~10 eq.) at 160 °C for 20 hours under a nitrogen atmosphere.

-

Remove the excess triethyl phosphite under vacuum at 100 °C to yield diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate as a pale yellow liquid.

-

Step 4: Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)

-

Materials: Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate, bromotrimethylsilane (TMSBr), anhydrous dichloromethane (DCM), methanol, water.

-

Procedure:

-